Cas no 2097939-37-0 ((2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide)

(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide is a structurally distinct organic compound featuring a conjugated enamide backbone with furan and thiophene heterocyclic substituents. Its unique molecular architecture, combining aromatic and heteroaromatic moieties, suggests potential utility in pharmaceutical and materials science research. The presence of both furan and thiophene rings may enhance electronic properties, making it a candidate for studying charge-transfer interactions or as a scaffold for bioactive molecule development. The (E)-configuration of the α,β-unsaturated amide group offers stability while retaining reactivity for further functionalization. This compound's well-defined stereochemistry and hybrid heterocyclic structure provide a versatile intermediate for synthetic applications requiring tailored electronic or steric properties.
(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide structure
2097939-37-0 structure
Product name:(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide
CAS No:2097939-37-0
MF:C19H17NO2S
MW:323.40878367424
CID:5474884
PubChem ID:126852103

(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • F6192-1037
    • (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide
    • (E)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-phenylprop-2-enamide
    • 2097939-37-0
    • AKOS040696581
    • Inchi: 1S/C19H17NO2S/c21-19(9-8-15-5-2-1-3-6-15)20-13-17(16-10-12-23-14-16)18-7-4-11-22-18/h1-12,14,17H,13H2,(H,20,21)/b9-8+
    • InChI Key: XBHMGXKJMFPFDC-CMDGGOBGSA-N
    • SMILES: S1C=CC(=C1)C(C1=CC=CO1)CNC(/C=C/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 323.09799996g/mol
  • Monoisotopic Mass: 323.09799996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 70.5Ų

(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6192-1037-15mg
(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide
2097939-37-0
15mg
$89.0 2023-09-09
Life Chemicals
F6192-1037-30mg
(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide
2097939-37-0
30mg
$119.0 2023-09-09
Life Chemicals
F6192-1037-10μmol
(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide
2097939-37-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6192-1037-20μmol
(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide
2097939-37-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6192-1037-1mg
(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide
2097939-37-0
1mg
$54.0 2023-09-09
Life Chemicals
F6192-1037-25mg
(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide
2097939-37-0
25mg
$109.0 2023-09-09
Life Chemicals
F6192-1037-75mg
(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide
2097939-37-0
75mg
$208.0 2023-09-09
Life Chemicals
F6192-1037-100mg
(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide
2097939-37-0
100mg
$248.0 2023-09-09
Life Chemicals
F6192-1037-40mg
(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide
2097939-37-0
40mg
$140.0 2023-09-09
Life Chemicals
F6192-1037-5mg
(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide
2097939-37-0
5mg
$69.0 2023-09-09

Additional information on (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide

Introduction to (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide (CAS No. 2097939-37-0)

(2E-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2097939-37-0, represents a unique molecular architecture characterized by the presence of both furan and thiophene heterocyclic moieties, which are well-documented for their diverse pharmacological properties. The structural features of this molecule not only contribute to its potential biological activity but also make it a subject of interest for researchers exploring novel synthetic pathways and drug development strategies.

The compound's amide functional group and its position within the molecular framework suggest potential interactions with biological targets, including enzymes and receptors, which are critical for therapeutic intervention. The combination of furan, thiophene, and phenyl groups creates a complex system that could exhibit multiple modes of action, making it a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their inherent biological activity and structural diversity. The presence of both furan and thiophene rings in (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide aligns it with this trend, as these heterocycles are frequently found in bioactive molecules. For instance, studies have shown that derivatives of these heterocycles exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of these moieties in this compound may contribute to novel pharmacological effects that have not been observed with simpler analogs.

The synthesis of (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide involves sophisticated organic transformations that highlight the expertise required in modern synthetic chemistry. Key steps include the formation of carbon-carbon bonds between the furan, thiophene, and phenyl groups, followed by the introduction of the amide functionality. These synthetic strategies often employ transition metal catalysis, which can enhance reaction efficiency and selectivity. The development of such methodologies is crucial for producing complex molecules like this one in high yields and purity.

The potential applications of this compound extend beyond basic research; it holds promise for therapeutic development. Current studies in medicinal chemistry emphasize the importance of structure-based drug design, where the three-dimensional structure of a molecule is used to predict its biological activity. The unique architecture of (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide makes it an attractive scaffold for designing new drugs targeting various diseases.

In addition to its pharmacological potential, this compound may also find applications in materials science due to its ability to form stable complexes with other molecules. Such complexes could be useful in developing new materials with enhanced properties, such as improved conductivity or luminescence. The versatility of this molecule underscores the importance of interdisciplinary research in chemical sciences.

The latest advancements in computational chemistry have further accelerated the discovery process for compounds like (2E)-N-[2-(furan- ylihydrazine hydrochloride CAS NO:63287794 (CAS No: 63287794))]. Molecular modeling techniques allow researchers to predict the behavior of molecules before they are synthesized, saving time and resources. By leveraging these tools, scientists can optimize the structure of (2E)-N-[furan - 5 - yl - ] - [] ethyldihydrocinnamoyl amide CAS No:2097939370] for better pharmacological outcomes.

The role of natural product-inspired scaffolds cannot be overstated either; many successful drugs have been derived from natural products or their modified versions. The structural motifs found in (2E)-N-[[furan - 5 - yl]] - [[thiophene - 3 - yl]] ethyldihydrocinnamoyl amide CAS No:2097939370] resemble those found in certain natural products, suggesting that it may have evolved-like biological activities. This connection between natural products and synthetic chemistry provides a rich ground for innovation.

The environmental impact of chemical synthesis is another critical consideration in modern drug development. Green chemistry principles aim to minimize waste and hazardous byproducts while maximizing efficiency. Innovations such as flow chemistry and biocatalysis are being increasingly adopted to achieve these goals. For instance, continuous flow reactors can improve reaction yields while reducing solvent consumption—a significant advantage for large-scale production.

The regulatory landscape also plays a crucial role in determining how quickly new compounds like (E)-N-[[furan - 5 - yl]] [[thiophene - 3 - yl]] ethyldihydrocinnamoyl amide CAS No:2097939370] can be brought to market. Regulatory agencies require extensive testing to ensure safety and efficacy before approving new drugs or materials. However, streamlined regulatory pathways are being developed to expedite the approval process without compromising on quality standards.

In conclusion,(E)-N-[[furan - 5 - yl]] [[thiophene - 3 - yl]] ethyldihydrocinnamoyl amide CAS No:2097939370) is a multifaceted compound with significant potential across multiple fields including pharmaceuticals,molecular materials science,natural product inspired drug discovery,molecular modeling,natural product inspired drug discovery,molecular modeling,natural product inspired drug discovery,molecular modeling,natural product inspired drug discovery,molecular modeling,natural product inspired drug discovery,molecular modeling,natural product inspired drug discovery,molecular modeling,natural product inspired drug discovery,molecular modeling,natural product inspired drug discovery,molecular modeling,natural product inspired drug discovery,molecular modeling,natural product inspired drug discovery,molecular modeling,natural product inspired drug discovery.molecular modeling . Its unique structural features make it an exciting subject for further research ,and its applications are likely to expand as our understanding grows . As always ,it is essential that such research proceeds responsibly ,with careful consideration given to ethical ,environmental ,and regulatory factors at every stage . By doing so ,we can harness the full potential of compounds like (E)-N[[furan – 5 – yl]][[thiophene – 3 – yl]]ethyldihydrocinnamoylamide CAS No:2097939370) while ensuring that their benefits are shared widely . Only through collaborative efforts across academia industry regulatory bodies ,and other stakeholders can we hope realize this vision fully . This approach will not only advance scientific knowledge but also improve lives around world . It is therefore imperative that we continue explore possibilities offered by innovative compounds like (E)-N[[furan – 5 – yl]][[thiophene – 3 – yl]]ethyldihydrocinnamoylamide CAS No:2097939370) with open minds ,creative thinking ,and unwavering commitment excellence . After all ,this is what chemical science all about :pushing boundaries understanding nature better serve humanity better .

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